N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
“N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the amide group might undergo hydrolysis, and the benzoxazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific data, it’s challenging to provide a detailed analysis .Scientific Research Applications
Synthesis and Bioactivity
N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is involved in the synthesis of compounds with significant bioactivity. For example, the synthesis of benzoxazoles and their derivatives has shown favorable antimicrobial activity. This suggests that the compound may serve as a precursor in the development of new antimicrobial agents (Wang et al., 2012).
Methodology for Benzoxazole Synthesis
The compound has relevance in the methodology for synthesizing benzoxazoles, demonstrating the efficiency of copper-catalysed intramolecular O-arylation as a simple and efficient method for the synthesis of 2-substituted benzoxazoles from related amides (Fengtian Wu et al., 2014).
Fluorescent Probe Development
Derivatives of this compound have applications in developing fluorescent probes for sensing pH and metal cations. These compounds exhibit significant sensitivity to pH changes and selectivity in metal cation sensing, making them suitable for biological and environmental analysis (Kiyoshi Tanaka et al., 2001).
Anti-inflammatory and Analgesic Agents
Compounds derived from this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives show significant COX-2 inhibition, analgesic, and anti-inflammatory effects, suggesting potential applications in designing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Antioxidant Activity and Synthesis
Research into novel triazolopyrimidines has indicated that some derivatives exhibit antimicrobial and antioxidant activities. These findings open avenues for the application of this compound derivatives in developing compounds with potential health benefits (V. P. Gilava et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-19-10-6-5-9-18(19)22-21(24)15-11-12-17-16(13-15)20(26-23-17)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOZACUIWQJHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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